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Fucosterol-GRB2 Binding Data

The following table summarizes the key experimental findings on the interaction between fucosterol and the

GRB?2 protein.

Aspect Experimental Data & Results

Primary Molecular docking and molecular dynamics (MD) simulations [1] [2].
Method

Docking AutoDock Vina, using a rigid protein and flexible ligand approach [1] [2].
Software

Protein GRB2 crystal structure (PDB code: 6SDF). Water molecules and original ligands
Structure were removed, and hydrogen atoms were added prior to docking [1] [2].
Ligand Fucosterol 3D structure (PubChem CID: 5281328) [1] [2].

Structure

Control Lymecycline (PubChem CID: 54707177) was used as a positive control [1].
Compound
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Aspect Experimental Data & Results

MD Simulation  Software: Gromacs 2020.2; Force Field: gromos54a7_atb; Simulation Time: 50 ns;
Details Analysis included Root Mean Square Deviation (RMSD), Root Mean Square
Fluctuation (RMSF), and hydrogen bond analysis [1].

Key The studies concluded that fucosterol exhibited a significant binding affinity to
Conclusion GRB2, and the protein-ligand complex remained stable during the molecular
dynamics simulation [1].

Experimental Protocol for Molecular Docking

The research detailing the fucosterol-GRB2 interaction primarily used computational methods. Below is a

generalized workflow of the protocol cited in the search results [1] [2]:

¢ Protein Preparation: The 3D structure of the GRB2 protein (PDB ID: 6SDF) was obtained from the
Protein Data Bank. Water molecules and any non-relevant ligands were removed from the structure
using software like PyMol. Hydrogen atoms were then added to the protein structure.

e Ligand Preparation: The 3D chemical structure of fucosterol was retrieved from the PubChem
database. The energy of the molecule was minimized, and it was prepared in a suitable format (like
mol2) for docking.

¢ Molecular Docking: The prepared fucosterol molecule was docked into the binding site of the
prepared GRB2 protein using AutoDock Vina. The docking procedure treated the protein as rigid
while allowing the fucosterol ligand to be flexible, exploring its various conformational poses within the
binding pocket.

e Pose Selection & Analysis: The resulting docking poses were analyzed, and the pose with the most
favorable (lowest) binding energy was selected. Software like PyMol and LigPlot was used to
visualize the interaction and analyze the specific binding mode (e.g., hydrogen bonds, hydrophobic
interactions) between fucosterol and GRB2.

e Validation with MD Simulation: To confirm the stability of the docking results, a molecular dynamics
simulation was run for 50 nanoseconds. This simulation assessed the stability of the fucosterol-GRB2
complex over time by analyzing metrics like RMSD and RMSF.

The diagram below illustrates this multi-step process:

© 2026 Smolecule. All rights reserved. 2/4 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7921686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921686/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7921686/
https://bio-protocol.org/exchange/minidetail?id=9059055&type=30
https://www.smolecule.com/products/s11145515?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O I e C U I e Specifications & Pricing

1. Protein Preparation
(PDB: 6SDF)

'

2. Ligand Preparation
(Fucosterol from PubChem)

3. Molecular Docking
(AutoDock Vina)

4. Pose Analysis & Selection
(PyMol, LigPlot)

'

E’S. Validation via MD Simulatiorg

(50 ns Gromacs)

Conclusion: Binding Affinity
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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